molecular formula C9H9F3O B1324303 1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene CAS No. 1214385-12-2

1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene

Cat. No.: B1324303
CAS No.: 1214385-12-2
M. Wt: 190.16 g/mol
InChI Key: YYHAHSWQNBUNNN-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene is an aromatic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a methyl group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene can be synthesized through several methods. One common approach involves the trifluoromethylation of a suitable aromatic precursor. This can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a photocatalyst like Ir(dF(CF₃)ppy)₂(dtbbpy) under visible light irradiation . Another method involves the use of trifluoromethyl copper reagents to introduce the trifluoromethyl group onto the aromatic ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale trifluoromethylation reactions using robust and scalable processes. These methods often employ continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing reaction yields and safety .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, thereby improving its bioavailability and efficacy . The methoxy group can participate in hydrogen bonding interactions, further influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: 1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene is unique due to the specific combination of trifluoromethyl, methoxy, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable in various applications .

Properties

IUPAC Name

1-methoxy-3-methyl-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6-3-7(9(10,11)12)5-8(4-6)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHAHSWQNBUNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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